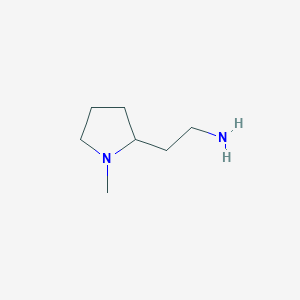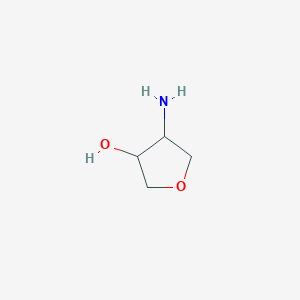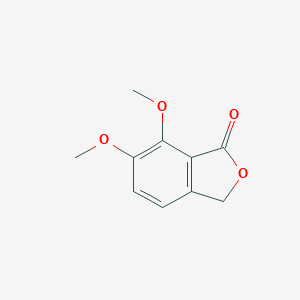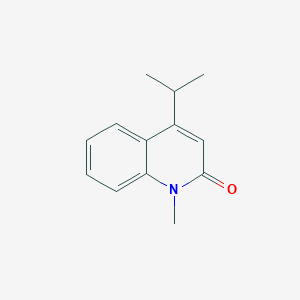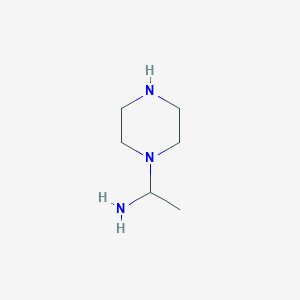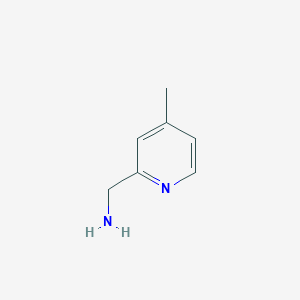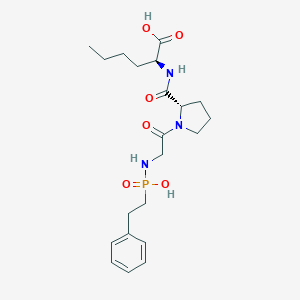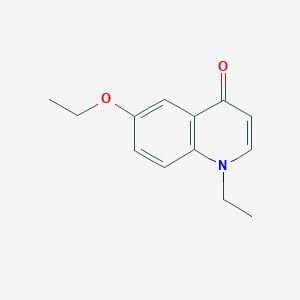
6-Ethoxy-1-ethylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-1-ethylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties. The compound has been found to exhibit various biochemical and physiological effects that make it an important tool in the field of medicine and biology.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-1-ethylquinolin-4(1H)-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription. This inhibition can lead to the disruption of DNA synthesis and cell division, ultimately leading to cell death.
Biochemical and Physiological Effects
6-Ethoxy-1-ethylquinolin-4(1H)-one has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been found to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription. Additionally, the compound has been found to exhibit neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Ethoxy-1-ethylquinolin-4(1H)-one in lab experiments is its unique properties. The compound has been found to exhibit various biochemical and physiological effects, making it an important tool in the field of medicine and biology. However, one of the limitations of using the compound is its potential toxicity. The compound has been found to exhibit cytotoxic effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 6-Ethoxy-1-ethylquinolin-4(1H)-one. One direction is to further investigate the mechanism of action of the compound. Another direction is to investigate the potential use of the compound in the treatment of various diseases, such as cancer and viral infections. Additionally, future research can focus on the development of new derivatives of the compound with improved properties and reduced toxicity.
Synthesemethoden
The synthesis of 6-Ethoxy-1-ethylquinolin-4(1H)-one can be achieved through several methods. One of the most common methods is the reaction of ethyl 4-chloroquinoline-6-carboxylate with sodium ethoxide in ethanol. The reaction yields 6-Ethoxy-1-ethylquinolin-4(1H)-one as a white solid.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-1-ethylquinolin-4(1H)-one has been widely used in scientific research due to its unique properties. The compound has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been found to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription.
Eigenschaften
CAS-Nummer |
127286-13-9 |
|---|---|
Produktname |
6-Ethoxy-1-ethylquinolin-4(1H)-one |
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
6-ethoxy-1-ethylquinolin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-3-14-8-7-13(15)11-9-10(16-4-2)5-6-12(11)14/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
UWIHQOLKKJWXEN-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=O)C2=C1C=CC(=C2)OCC |
Kanonische SMILES |
CCN1C=CC(=O)C2=C1C=CC(=C2)OCC |
Synonyme |
4(1H)-Quinolinone,6-ethoxy-1-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




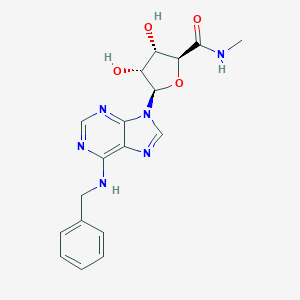
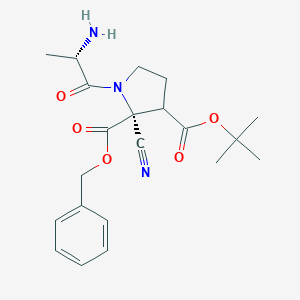
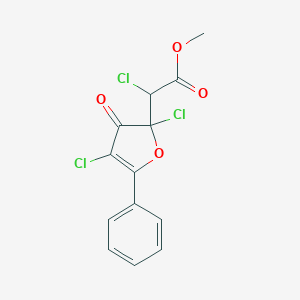
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)

